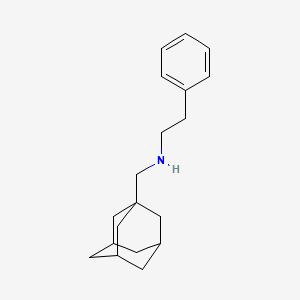
1-Pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one, commonly known as Pyrovalerone, is a synthetic compound belonging to the class of cathinones. It is a psychoactive drug that acts as a stimulant and is known for its euphoric effects. Pyrovalerone was first synthesized in the 1960s and has since been used for various scientific research applications.
作用機序
Pyrovalerone acts as a stimulant by increasing the levels of dopamine in the brain. It does this by blocking the reuptake of dopamine, which means that more dopamine is available to bind to dopamine receptors. This leads to increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects
Pyrovalerone has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause sweating and tremors. It also has a number of effects on the central nervous system, including increased alertness, focus, and energy.
実験室実験の利点と制限
One advantage of using Pyrovalerone in lab experiments is its ability to increase dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, Pyrovalerone is a psychoactive drug and can have a number of side effects, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on Pyrovalerone. One area of interest is the development of new drugs that can target dopamine receptors in the brain. Another area of interest is the use of Pyrovalerone in the treatment of addiction and other neurological disorders. Finally, there is a need for further research on the long-term effects of Pyrovalerone use, particularly in relation to addiction and other neurological disorders.
合成法
Pyrovalerone can be synthesized using a variety of methods. One common method involves the reaction of 2-thiophenecarboxylic acid with 1-pyrrolidin-1-ylpropan-2-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield Pyrovalerone.
科学的研究の応用
Pyrovalerone has been used in various scientific research applications, including studies on the central nervous system and drug addiction. It has been found to act as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders.
特性
IUPAC Name |
1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(12-7-1-2-8-12)6-5-10-4-3-9-14-10/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHUCENNKVOERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)




![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)
![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)


![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)
![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)
